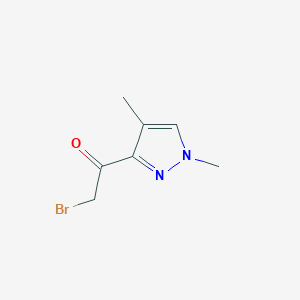

2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

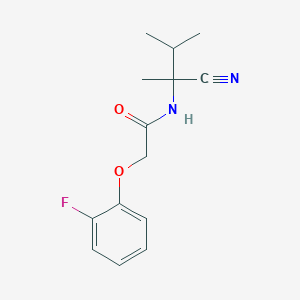

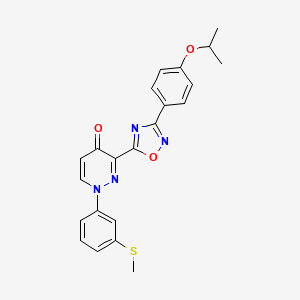

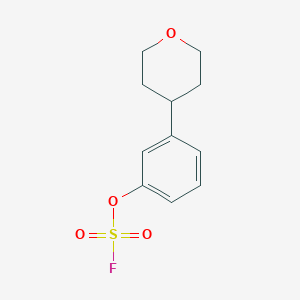

“2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone” is a chemical compound with the molecular formula C7H9BrN2O . It is used as a precursor in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of phenylhydrazine with ((dimethylamino)methylene)pentane-2,4-dione to give 1-phenyl-5-methyl-4-acetypyrazole, followed by bromination upon treatment with Br2 in AcOH .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 .Chemical Reactions Analysis

“this compound” can react with thioamide derivatives in refluxing EtOH in the presence of triethylamine to afford 4-pyrazolylthiazoles .Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 217.07 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Synthesis and Identification of Novel Compounds

Research has delved into synthesizing and identifying novel compounds from "2-Bromo-1-(1,4-dimethyl-1H-pyrazol-3-yl)ethanone," exploring their chemical structures and potential applications. For instance, studies on the synthesis of pyrazole-stabilized dinuclear palladium(II) chalcogenolates have shown the potential for tailoring palladium-sulfur/selenium nanoparticles, indicating applications in material science and nanotechnology (Sharma et al., 2015).

Antimicrobial and Antifungal Activities

A significant area of application is in the development of antimicrobial and antifungal agents. Pyrazolyl derivatives synthesized from "this compound" have been evaluated for their antimicrobial activity, showing promising results against various bacterial and fungal strains, which could lead to the development of new therapeutic agents (Ashok et al., 2016).

Catalytic and Chemical Reactions

The compound has also been explored for its role in catalytic and chemical reactions. For example, nickel(II) complexes bearing pyrazolylpyridines synthesized from related compounds have shown efficacy in ethylene oligomerization reactions, suggesting potential industrial applications in polymer synthesis (Nyamato et al., 2016).

Molecular Structure and Spectroscopy

Further research has been directed towards understanding the molecular structure and spectroscopic properties of derivatives of "this compound." Studies involving molecular structure determination, vibrational assignments, and spectroscopic analysis contribute to a deeper understanding of these compounds' chemical properties and their potential applications in materials science and chemistry (Mary et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-(1,4-dimethylpyrazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-5-4-10(2)9-7(5)6(11)3-8/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGWZQQPSFFVKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)CBr)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}amine](/img/structure/B2873817.png)

![2-[(2-Fluorobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2873822.png)

![4-[4-(Cyclopropylcarbonyl)-1-piperazinyl]aniline](/img/structure/B2873823.png)

![N-[(1-Hydroxy-2,3-dihydroinden-1-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2873826.png)

![3-Chloro-6-({4-[(2-fluorophenyl)methoxy]piperidin-1-yl}methyl)pyridazine](/img/structure/B2873835.png)